molecular formula C14H17NO3 B2983866 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid CAS No. 94655-10-4

1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B2983866
CAS No.: 94655-10-4
M. Wt: 247.294
InChI Key: LURNCVQHNOOYJK-UHFFFAOYSA-N
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Description

1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a five-membered lactam ring substituted with an isopropyl group at position 1, a phenyl group at position 2, and a carboxylic acid moiety at position 2. This compound belongs to a broader class of nitrogen-containing heterocycles known for diverse biological activities, including antioxidant properties .

Properties

IUPAC Name

5-oxo-2-phenyl-1-propan-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)15-12(16)8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURNCVQHNOOYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched derivatives of pyrrolidine-3-carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities. This typically involves optimizing reaction conditions, purification processes, and ensuring the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrrolidinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrrolidinone Derivatives
Compound Name Substituents (Position) Melting Point (°C) Antioxidant Activity (DPPH IC₅₀) Key Reference
1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid 1-isopropyl, 2-phenyl, 3-COOH N/A Not reported N/A
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid 1-phenyl, 3-COOH N/A Moderate (lower than ascorbic acid)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 1-(5-Cl-2-OH-phenyl), 3-COOH N/A 1.5× ascorbic acid
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylic acid (Compound 36) 1-(4-phenylaminophenyl), 3-COOH 168–169 Not tested
1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid 1-methyl, 2-phenyl, 3-COOH N/A Not reported
Key Observations:
  • Substituent Position: The placement of substituents significantly impacts activity. For instance, 1-(5-chloro-2-hydroxyphenyl) derivatives exhibit enhanced antioxidant activity (1.5× ascorbic acid) due to electron-withdrawing chlorine and hydroxyl groups stabilizing radical scavenging .
  • Aromatic vs. Aliphatic Substituents: Compounds with phenyl groups at position 1 (e.g., 5-oxo-1-phenylpyrrolidine-3-carboxylic acid) show moderate activity , while phenylamino substituents (Compound 36) introduce hydrogen-bonding capabilities, influencing crystallinity and solubility .
  • Stereochemical Effects : Derivatives like (2S,3R)-3-(4-chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid () highlight the role of stereochemistry in biological interactions, though data for the target compound’s stereoisomers are lacking .

Physicochemical and Spectroscopic Properties

  • Dipole Moments and Polarizability : Computational studies on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid reveal a dipole moment of 4.2 Debye and polarizability of 28.6 ų, attributed to the electron-withdrawing carboxylic acid and aromatic ring . The isopropyl group in the target compound may reduce polarity, altering solubility and intermolecular interactions.
  • Thermodynamic Stability : Natural Bond Orbital (NBO) analysis indicates hyperconjugative interactions stabilizing the lactam ring in phenyl-substituted analogues . Similar effects are expected for the target compound, though steric hindrance from the isopropyl group could influence conformational flexibility.

Biological Activity

1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS No. 94655-10-4) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.

The molecular formula of 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is C14H17NO3, and it features a five-membered nitrogen-containing heterocycle, characteristic of pyrrolidine derivatives. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity and potential therapeutic applications.

The biological activity of 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. These interactions can lead to modulation of cellular processes, making it a candidate for therapeutic development .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of pyrrolidine compounds exhibit structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. The compound showed moderate cytotoxicity, with post-treatment viability ranging from 78% to 86% at a concentration of 100 µM .

Table 1: Anticancer Activity Against A549 Cells

CompoundConcentration (µM)Post-Treatment Viability (%)
110078
210086
610064
710061
8100<60

The incorporation of specific substituents on the phenyl ring significantly influenced the anticancer activity. For example, compounds with halogenated phenyl groups exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against multidrug-resistant pathogens. Studies have screened various derivatives against clinically significant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives demonstrated potent antimicrobial effects, particularly against methicillin-resistant strains .

Table 2: Antimicrobial Activity Against Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
AStaphylococcus aureus<16
BPseudomonas aeruginosa<32
CKlebsiella pneumoniae<64

Case Studies

One notable case study involved the synthesis and evaluation of novel pyrrolidine derivatives related to the parent compound. Researchers found that certain modifications led to enhanced efficacy against both cancerous and non-cancerous cells, suggesting a potential dual role in therapeutic applications .

Toxicity Assessment

Toxicity assessments were conducted using human small airway epithelial cells (HSAEC-1 KT) as a model for non-cancerous cells. The results indicated that while some derivatives exhibited significant cytotoxicity towards cancer cells, they also affected non-cancerous cells at higher concentrations. This highlights the importance of structure optimization in developing safer therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 1-isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyrrolidine derivatives often involves cyclization and functional group modifications. For example, analogous compounds (e.g., imidazole-carboxylic acids) are synthesized via refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization . For the target compound, a plausible route could involve:

  • Step 1 : Condensation of phenylacetaldehyde with isopropylamine to form a Schiff base.
  • Step 2 : Cyclization using acetic acid/sodium acetate under reflux (3–5 hours).
  • Step 3 : Carboxylic acid introduction via oxidation or hydrolysis.
    Optimization Tips :
    • Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
    • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How should researchers characterize this compound spectroscopically?

Key characterization methods include:

  • NMR : Confirm pyrrolidine ring protons (δ 1.5–3.5 ppm for CH/CH₂ groups) and phenyl/isopropyl substituents.
  • IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for the 5-oxo group; carboxylic acid O-H at ~2500–3300 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (expected MW: ~275 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry and confirm the spirocyclic structure if crystals are obtainable .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data are limited for this compound, analogous pyrrolidine derivatives require:

  • PPE : N95 masks, nitrile gloves, and safety goggles to avoid inhalation or skin contact .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to acetic acid vapors .
  • Storage : Keep in a cool, dry environment (<4°C) to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic Sites : The 5-oxo group and carboxylic acid moiety are likely reactive toward nucleophiles (e.g., amines, alcohols).
  • Transition States : Simulate energy barriers for ring-opening reactions or esterification .
    Case Study : DFT studies on similar spirocyclic compounds show that steric hindrance from the isopropyl group may slow reactivity at the 2-phenyl position .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR data may arise from tautomerism or polymorphism. Mitigation approaches include:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
  • Crystallographic Validation : Compare experimental X-ray data with computational predictions .
  • Control Experiments : Synthesize deuterated analogs to isolate specific proton signals .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Modifications to the core structure can enhance pharmacological properties:

  • Table 1 : SAR Trends for Analogs

    ModificationBioactivity ImpactReference
    Substituent at C-2Increased lipophilicity → CNS penetration
    Carboxylic acid → esterImproved metabolic stability
    Isopropyl → cyclopropylEnhanced target binding affinity

Q. What catalytic systems improve yield in large-scale synthesis?

Palladium or copper catalysts in DMF/toluene mixtures enhance cross-coupling efficiency for aryl-substituted pyrrolidines . For example:

  • Catalytic Optimization : Pd(OAc)₂ (5 mol%) with PPh₃ ligand increases yields from 60% to 85% in Suzuki-Miyaura reactions .
  • Solvent Effects : Switch from acetic acid to DMF reduces side reactions during cyclization .

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